Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate
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Overview
Description
Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C₁₆H₂₀N₂O₃ and a molecular weight of 288.15 g/mol . It is characterized by a bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique three-dimensional shape .
Preparation Methods
The synthesis of Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate can be achieved through various synthetic routes. One common method involves the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully .
Comparison with Similar Compounds
Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom incorporated into the bicyclic structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
benzyl N-(4-carbamoyl-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-13(19)15-6-8-16(11-15,9-7-15)18-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJNOFTJPHSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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